molecular formula C20H23NO2 B1614387 2,6-Dimethyl-4'-morpholinomethyl benzophenone CAS No. 898770-11-1

2,6-Dimethyl-4'-morpholinomethyl benzophenone

Cat. No.: B1614387
CAS No.: 898770-11-1
M. Wt: 309.4 g/mol
InChI Key: ZTPHKFIUKTYFIE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It has the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . This compound is widely used as a photoinitiator in the polymer industry and as a sensitizer in the photographic industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethyl-4’-morpholinomethyl benzophenone involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4’-morpholinomethyl benzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-4’-morpholinomethyl benzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-morpholinomethyl benzophenone primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s effectiveness as a photoinitiator is attributed to its ability to absorb UV light and efficiently generate reactive species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which enhances its photoinitiating properties and broadens its application range. This structural feature allows for more efficient generation of free radicals under UV light, making it a preferred choice in polymer chemistry and related fields.

Properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPHKFIUKTYFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642638
Record name (2,6-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-11-1
Record name (2,6-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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